4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether
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Overview
Description
4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether is a complex organic compound that belongs to the class of oxadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether typically involves multiple steps. One common method includes the reaction of benzoyl chloride with 2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazine in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenyl methyl ether under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of industrial-grade reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-Benzoyl-2-phenyl-5,6-dihydro-4H-1,3,4-oxadiazin-6-yl)phenyl methyl ether is unique due to its specific substitution pattern and the presence of both benzoyl and phenyl methyl ether groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
73239-82-4 |
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Molecular Formula |
C23H20N2O3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-2-phenyl-5,6-dihydro-1,3,4-oxadiazin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C23H20N2O3/c1-27-20-14-12-17(13-15-20)21-16-25(23(26)19-10-6-3-7-11-19)24-22(28-21)18-8-4-2-5-9-18/h2-15,21H,16H2,1H3 |
InChI Key |
RHXNRQRNNFGWSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN(N=C(O2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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